6-Hydroxy Bentazon-d7
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Overview
Description
6-Hydroxy Bentazon-d7 is a deuterated form of 6-Hydroxy Bentazon, a compound used primarily in scientific research. The molecular formula of this compound is C10H5D7N2O4S, and it has a molecular weight of 263.32 g/mol . This compound is often utilized as a stable isotope-labeled standard in various analytical applications.
Preparation Methods
The synthesis of 6-Hydroxy Bentazon-d7 involves the incorporation of deuterium atoms into the structure of 6-Hydroxy Bentazon. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the commercially available 6-Hydroxy Bentazon.
Purification: The resulting product is purified using chromatographic techniques to obtain this compound with high isotopic purity.
Chemical Reactions Analysis
6-Hydroxy Bentazon-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group in this compound can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Hydroxy Bentazon-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: It serves as an internal standard in mass spectrometry and chromatography for the quantification of 6-Hydroxy Bentazon and its metabolites.
Environmental Studies: The compound is used to study the environmental fate and degradation of bentazon herbicides.
Biological Research: It is employed in proteomics research to study protein-ligand interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6-Hydroxy Bentazon-d7 is similar to that of 6-Hydroxy Bentazon. It primarily acts by inhibiting photosynthesis in plants. The compound targets the photosystem II complex, blocking the electron transport chain and ultimately leading to the suppression of CO2 assimilation and plant death . The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking in analytical studies.
Comparison with Similar Compounds
6-Hydroxy Bentazon-d7 can be compared with other deuterated and non-deuterated analogs:
6-Hydroxy Bentazon: The non-deuterated form, used as a herbicide and in similar research applications.
Bentazon-d7: Another deuterated analog used for similar analytical purposes.
6-Hydroxybentazon: A closely related compound with similar chemical properties and applications.
The uniqueness of this compound lies in its specific deuterium labeling, which provides enhanced stability and precision in analytical measurements compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C10H12N2O4S |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-hydroxy-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one |
InChI |
InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3/i1D3,2D3,6D |
InChI Key |
PVKWIOBXPPFARA-NWOXSKRJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O |
Origin of Product |
United States |
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